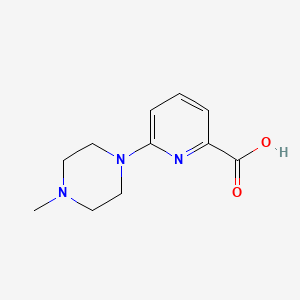

N-(3-氨基-4-甲基苯基)-2-苯氧基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different phenol or aniline derivatives. For instance, the synthesis of N-hydroxyacetaminophen involves the reduction of potassium p-nitrophenyl sulfate to the hydroxylamine, followed by acetylation and treatment with sulfatase . Another example is the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" could potentially involve similar acylation and amide formation reactions.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often elucidated using various spectroscopic techniques such as IR, UV, MS, 1H NMR, and 13C NMR . X-ray crystallography is also used to determine the molecular structure and observe intermolecular hydrogen bonds . These techniques would likely be applicable in analyzing the molecular structure of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" once synthesized.

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the formation of intra- and intermolecular hydrogen bonds . The stability of these compounds can vary, with some being moderately unstable at physiological pH and temperature, while others exhibit stable hydrogen bonding interactions . The potential reactivity of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" could include similar hydrogen bonding capabilities, which might influence its stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are characterized by their molecular structure, stability, and hydrogen bonding interactions. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide exhibits intermolecular hydrogen bonds of the type N–H···O, which could influence its solubility and melting point . The synthesis of N-Methyl-2-(4-phenoxyphenoxy)acetamide and its characterization by IR, MS, and 1H NMR suggests that similar analytical techniques would be used to determine the physical and chemical properties of "N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide" .

科学研究应用

合成和化学性质

- N-(2-羟基苯基)乙酰胺是一种相关化合物,用作抗疟疾药物天然合成的中间体。它的合成涉及 2-氨基苯酚的化学选择性单乙酰化 (Magadum 和 Yadav,2018 年)。

- 另一种类似化合物 4-氯-2-羟基苯乙酮的合成是通过以 3-氨基苯酚为起始原料的多步工艺实现的,该工艺涉及乙酰化、甲基化和弗里斯重排 (Teng,2011 年)。

药理学潜力

- 已经合成并评估了新型乙酰胺衍生物,包括 N-(1-(4-溴苯基)乙基)-2-苯氧基乙酰胺,以了解其潜在的细胞毒性、抗炎、镇痛和解热作用。某些衍生物表现出的活性与标准药物相当 (Rani、Pal、Hegde 和 Hashim,2016 年)。

抗惊厥和镇痛活性

- 对伯氨基酸衍生物的研究表明,某些 N'-苄基 2-氨基乙酰胺表现出显着的抗惊厥和神经性疼痛缓解特性 (King 等人,2011 年)。

- 已经合成了一系列新的苯氧基乙酰胺并评估了它们的抗惊厥活性和神经毒性,显示出作为新型抗惊厥剂的潜力 (Pańczyk 等人,2018 年)。

杀虫应用

- 已经进行了 N-(4-氯苯基)-2-苯氧基乙酰胺衍生物的合成,显示出对棉铃虫 (Spodoptera littoralis) 有良好的杀虫效果,突出了潜在的农业应用 (Rashid 等人,2021 年)。

抗菌和抗肿瘤活性

- 已经合成并评估了异恶唑衍生物,包括氨基苯酚,以了解其抗菌和镇痛活性,显示出对各种细菌和真菌菌株的显着效果 (Sahu 等人,2009 年)。

- 氨基乙酰胺衍生物已被优化用于对恶性疟原虫的活性,表明其作为新型抗疟疾剂的潜力 (Norcross 等人,2019 年)。

- 4-氨基-2H-苯并[h]色烯-2-酮 (ABO) 类似物,包括 N-甲氧基-N-甲基乙酰胺,对癌细胞系表现出显着的细胞毒活性,表明其作为抗癌剂的潜力 (Dong 等人,2010 年)。

除草剂特性

- 已经合成并显示出对双子叶杂草具有除草剂活性的新型 N-(2-氟-5(3-甲基-2,6-二氧代-4-(三氟甲基)-2,3-二氢-嘧啶-1(6H)-基)苯基)-2-苯氧基乙酰胺衍生物,表明其在农业杂草控制中的效用 (Wu 等人,2011 年)。

未来方向

属性

IUPAC Name |

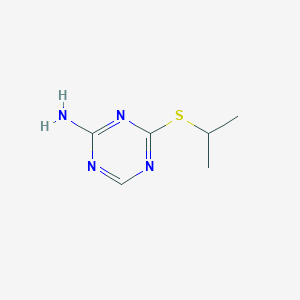

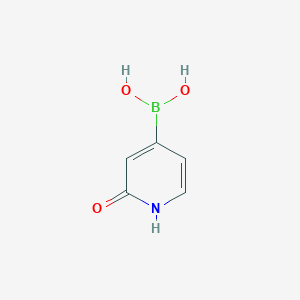

N-(3-amino-4-methylphenyl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-11-7-8-12(9-14(11)16)17-15(18)10-19-13-5-3-2-4-6-13/h2-9H,10,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYCCOJQIHANMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Amino-4-methylphenyl)-2-phenoxyacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

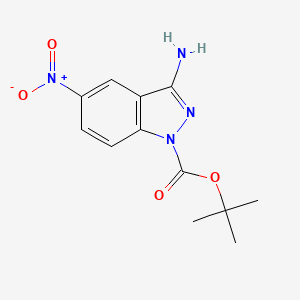

![5-(Aminomethyl)benzo[d]isoxazol-3-amine](/img/structure/B1323232.png)

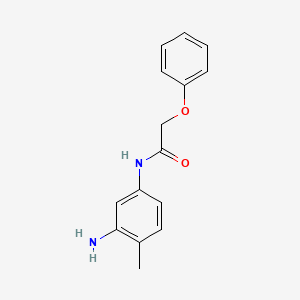

![tert-Butyl ((3-aminobenzo[d]isoxazol-5-yl)methyl)carbamate](/img/structure/B1323233.png)

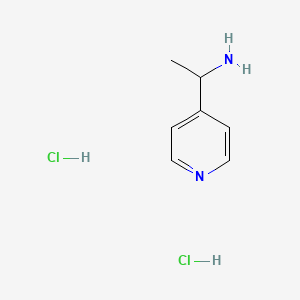

![trifluoromethyl 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine-1-carboxylate](/img/structure/B1323240.png)